4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine
Description
This compound features a pyrimidine core substituted with a chloro group at position 4 and an amine at position 2. The piperidine ring at position 6 is further functionalized with a pyrazole moiety bearing a 4-chlorophenyl substituent . Its molecular formula is C₁₉H₁₉Cl₂N₇ (corrected from , which lists a methoxy variant), with a molecular weight of 428.3 g/mol. The structure combines pyrimidine’s aromaticity with the conformational flexibility of piperidine and the electron-withdrawing effects of chlorine, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
4-chloro-6-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6/c19-13-3-1-11(2-4-13)14-9-15(25-24-14)12-5-7-26(8-6-12)17-10-16(20)22-18(21)23-17/h1-4,9-10,12H,5-8H2,(H,24,25)(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVJQALBOFMPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=CC(=NC(=N4)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the coupled product with a suitable nitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine and pyrazole rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazolo[4,3-d]pyrimidine framework have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. The specific compound in focus has not yet been extensively tested, but its structural similarities suggest potential efficacy against various bacterial strains.
Anticancer Properties
The biological activity of pyrazolo[4,3-d]pyrimidines extends to anticancer effects. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth . The proposed mechanism involves inhibiting key enzymes or pathways related to cell division and metabolism in pathogenic organisms.
Anti-inflammatory Effects
Compounds derived from the pyrazolo[3,4-d]pyrimidine structure have been reported to exhibit anti-inflammatory properties. A study highlighted the synthesis of new derivatives that demonstrated potent prostaglandin inhibition, suggesting their potential as anti-inflammatory agents . The pharmacological evaluation indicated that these compounds were less toxic than traditional anti-inflammatory drugs like Diclofenac.
Case Study 1: Antitubercular Activity Evaluation
A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis , revealing promising results for certain compounds with similar structures to our target compound. This highlights the potential of these derivatives as new antitubercular agents.
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development of these compounds as therapeutic agents .
Mechanism of Action
The mechanism of action of 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Compound A : 4-Chloro-6-{4-[5-(2,5-Dimethoxyphenyl)-1H-Pyrazol-3-yl]Piperidino}-2-Pyrimidinamine
- Molecular Formula : C₂₁H₂₅ClN₆O₂
- Molecular Weight : 428.9 g/mol
- Key Differences: Replaces the 4-chlorophenyl group on the pyrazole with a 2,5-dimethoxyphenyl substituent.
- Synthetic Relevance : Methoxy groups may improve synthetic yields due to reduced steric hindrance during coupling reactions.
Compound B : 4-Chloro-6-{4-[5-(2-Furyl)-1H-Pyrazol-3-yl]Piperidino}-2-Pyrimidinylamine
- Molecular Formula : C₁₆H₁₇ClN₆O
- Molecular Weight : 344.8 g/mol
- Key Differences : Substitutes the chlorophenyl group with a furan ring. The oxygen atom in furan increases polarity and hydrogen-bonding capacity, which could alter binding interactions in biological systems .
- Applications : Furan-containing analogs are often explored for antimicrobial or anti-inflammatory activity.
Core Structural Modifications
Compound C : 5-(4-Chlorophenyl)-4-(4-Methoxynaphthalen-1-yl)Pyrimidin-2-Amine (5d from )
- Molecular Formula : C₂₁H₁₆ClN₃O
- Molecular Weight : 361.8 g/mol
- Key Differences: Replaces the piperidine-pyrazole moiety with a methoxynaphthyl group.
- Synthetic Data : Yielded 77% with 97.27% HPLC purity, indicating robust synthetic protocols for naphthyl-substituted pyrimidines .
Compound D : 4-Chloro-N-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidin-2-Amine
- Molecular Formula : C₈H₈ClN₅
- Molecular Weight : 209.6 g/mol
- Key Differences : Lacks the piperidine-pyrazole chain, simplifying the structure. The methylpyrazole group may reduce metabolic stability but increases synthetic accessibility .
- Role in Drug Discovery : Serves as a building block for kinase inhibitors due to its minimal steric bulk.
Pharmacologically Relevant Analogs
Compound E : Rimonabant (SR141716A)
- Structure : N-(Piperidin-1-yl)-5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxamide
- Key Differences: Shares the 4-chlorophenylpyrazole motif but incorporates a carboxamide linker instead of a pyrimidine-amine system. Rimonabant is a cannabinoid receptor antagonist, highlighting the importance of chlorophenyl groups in receptor binding .
- Lessons for Design : The carboxamide group in rimonabant enhances hydrogen-bonding interactions, a feature absent in the target compound.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthetic Yield/Purity | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₉H₁₉Cl₂N₇ | 428.3 | 4-Chlorophenyl, piperidine-pyrazole | N/A | Kinase inhibition, CNS targets |
| Compound A (Dimethoxy) | C₂₁H₂₅ClN₆O₂ | 428.9 | 2,5-Dimethoxyphenyl | N/A | Solubility-enhanced analogs |
| Compound B (Furyl) | C₁₆H₁₇ClN₆O | 344.8 | 2-Furyl | N/A | Antimicrobial agents |
| Compound C (Naphthyl) | C₂₁H₁₆ClN₃O | 361.8 | 4-Methoxynaphthalen-1-yl | 77%, 97.27% HPLC | Enzyme inhibitors |
| Compound D (Methylpyrazole) | C₈H₈ClN₅ | 209.6 | 1-Methylpyrazole | N/A | Kinase inhibitor intermediates |
| Rimonabant | C₂₂H₂₁Cl₃N₄O | 463.8 | 2,4-Dichlorophenyl, carboxamide | N/A | Cannabinoid receptor antagonism |
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (target compound) enhances electrophilicity and metabolic stability, whereas methoxy groups (Compound A) improve solubility but may reduce target affinity .
- Aromatic Extensions : Naphthyl groups (Compound C) increase hydrophobic interactions but may complicate synthesis .
- Structural Simplicity : Simplified analogs like Compound D are advantageous for high-throughput screening but may lack selectivity .
- Biological Relevance : The piperidine-pyrazole-pyrimidine scaffold in the target compound offers a balance of rigidity and flexibility, making it versatile for optimizing pharmacokinetic properties .
Biological Activity
4-Chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine, also known by its CAS number 1027619-77-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and related studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.29 g/mol. The structure includes a pyrimidine core substituted with a piperidine ring and a pyrazole moiety, which are known to impart various biological activities.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar to other pyrimidine derivatives, this compound may inhibit DHFR, an enzyme crucial for DNA synthesis and repair. By blocking DHFR, it can potentially hinder cell proliferation, making it a candidate for anticancer therapies .
- Kinase Inhibition : The compound has shown potential in inhibiting various kinases involved in cancer progression. Kinases are critical for signaling pathways that regulate cell growth and division .
- Antiproliferative Effects : Research indicates that derivatives with similar structures exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | Reference |
|---|---|---|
| Anticancer | Dihydrofolate Reductase | |
| Kinase Inhibition | Various kinases (e.g., Abl, MAPK) | |
| Antiproliferative | Cancer cell lines |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Synthesis and Evaluation : A review article highlighted the synthesis of pyridopyrimidine derivatives that showed significant inhibition of DHFR and antiproliferative activity against various cancer models . This suggests that our compound may exhibit similar therapeutic potential.
- Antitumor Activity : In preclinical studies, compounds with similar structural motifs demonstrated notable antitumor effects in animal models, particularly against melanoma and urothelial cancers . This raises the possibility that the target compound could be effective in similar contexts.
- Enzyme Inhibition Studies : Further investigations into enzyme inhibition revealed that related compounds effectively inhibited acetylcholinesterase (AChE) and urease, indicating a broad spectrum of bioactivity beyond anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
